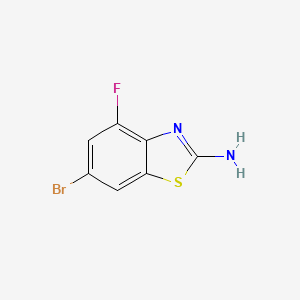

6-Bromo-4-fluoro-1,3-benzotiazol-2-amina

Descripción general

Descripción

6-Bromo-4-fluoro-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C7H4BrFN2S and its molecular weight is 247.09 g/mol. The purity is usually 95%.

The exact mass of the compound 6-Bromo-4-fluoro-1,3-benzothiazol-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Bromo-4-fluoro-1,3-benzothiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-4-fluoro-1,3-benzothiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química Medicinal

En química medicinal, la 6-Bromo-4-fluoro-1,3-benzotiazol-2-amina sirve como un intermedio valioso para la síntesis de moléculas biológicamente activas. Se ha utilizado en la preparación de inhibidores de quinasas, como el Abemaciclib, que se utiliza para tratar el cáncer de mama avanzado o metastásico positivo para el receptor hormonal y negativo para HER2 .

Ciencia de Materiales

Dentro de la ciencia de materiales, los derivados de este compuesto se exploran por su posible uso en la creación de nuevos materiales. Por ejemplo, su incorporación a polímeros y moléculas pequeñas podría conducir al desarrollo de nuevos colorantes fluorescentes o materiales con propiedades electrónicas únicas .

Investigación Agrícola

En el contexto de la investigación agrícola, la This compound podría investigarse por su papel en la síntesis de compuestos con posibles aplicaciones agroquímicas. Sus derivados podrían actuar como precursores para el desarrollo de nuevos pesticidas o herbicidas .

Bioquímica

Bioquímicamente, este compuesto se puede utilizar para sintetizar sondas fluorescentes y etiquetas para ensayos bioquímicos. Estas sondas son cruciales para visualizar y rastrear los procesos biológicos en tiempo real, lo que ayuda a comprender las complejas vías bioquímicas .

Aplicaciones Industriales

Industrialmente, la This compound es un bloque de construcción en la síntesis orgánica. Se puede utilizar para crear una variedad de productos químicos, incluidos productos farmacéuticos y productos químicos de alto rendimiento que requieren estructuras aromáticas bromadas y fluoradas específicas .

Aplicaciones Ambientales

Las aplicaciones ambientales de este compuesto pueden incluir su uso en la síntesis de productos químicos que pueden degradar los contaminantes ambientales. Sus derivados podrían diseñarse potencialmente para reaccionar y neutralizar sustancias peligrosas, contribuyendo a procesos de producción más limpios .

Mecanismo De Acción

Biochemical Pathways

The biochemical pathways affected by 6-Bromo-4-fluoro-1,3-benzothiazol-2-amine are currently unknown

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 6-Bromo-4-fluoro-1,3-benzothiazol-2-amine is currently unknown . Factors such as pH, temperature, and presence of other molecules could potentially affect the activity of this compound.

Actividad Biológica

6-Bromo-4-fluoro-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H4BrFN2S

- Molecular Weight : 247.09 g/mol

- Purity : Typically around 95%

Benzothiazole derivatives, including 6-Bromo-4-fluoro-1,3-benzothiazol-2-amine, interact with various biological targets through multiple mechanisms:

- Hydrogen Bonding : The amine group can form hydrogen bonds with biological macromolecules.

- Hydrophobic Interactions : The aromatic structure enhances interaction with lipid membranes.

- π-π Stacking : The presence of aromatic rings allows for stacking interactions with nucleic acids and proteins.

Antimicrobial Activity

Research indicates that 6-Bromo-4-fluoro-1,3-benzothiazol-2-amine exhibits notable antimicrobial properties. It has been tested against various pathogens:

- Gram-positive bacteria : Effective against Staphylococcus aureus.

- Gram-negative bacteria : Shows activity against Escherichia coli.

In vitro studies have demonstrated its potential as an antibacterial agent, with mechanisms likely involving disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

The compound has shown promising anticancer effects across several cancer cell lines:

- Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (lung cancer), H1299 (non-small cell lung cancer).

In studies, 6-Bromo-4-fluoro-1,3-benzothiazol-2-amine inhibited cell proliferation and induced apoptosis in these cell lines. It was found to decrease the activity of inflammatory cytokines such as IL-6 and TNF-α, which are often elevated in cancer .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| A431 | 2.0 | Apoptosis induction |

| A549 | 1.5 | Cell cycle arrest |

| H1299 | 3.0 | Cytokine inhibition |

Research Findings

Recent studies have highlighted the compound's efficacy in various biological assays:

- Anticancer Studies : In a comparative study, benzothiazole derivatives were found to be more effective than their benzimidazole counterparts in inhibiting tumor growth .

- Antimicrobial Testing : The compound exhibited significant activity against both bacterial strains and fungal organisms, suggesting its potential as a broad-spectrum antimicrobial agent .

- Pharmacological Applications : Beyond its antimicrobial and anticancer properties, there is emerging evidence supporting its use in neuroprotection and anti-inflammatory applications due to its ability to modulate key signaling pathways involved in inflammation and oxidative stress .

Case Study 1: Antitumor Activity

A study by Kamal et al. (2010) synthesized several benzothiazole derivatives, including 6-Bromo-4-fluoro-1,3-benzothiazol-2-amine. The results indicated that this compound significantly inhibited the growth of various cancer cell lines while showing lower cytotoxicity towards normal cells compared to conventional chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

Research conducted by Al-Tel et al. (2011) focused on the antimicrobial properties of benzothiazole derivatives. The study found that 6-Bromo-4-fluoro-1,3-benzothiazol-2-amine displayed potent antibacterial activity against multidrug-resistant strains of Staphylococcus aureus, highlighting its potential for development into new antibiotic therapies.

Propiedades

IUPAC Name |

6-bromo-4-fluoro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2S/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTJKGZXNIBEVEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1F)N=C(S2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394775 | |

| Record name | 6-bromo-4-fluoro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383131-45-1 | |

| Record name | 6-bromo-4-fluoro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-4-fluoro-1,3-benzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.